molecular formula C7H6ClF3N2 B1485159 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine CAS No. 1824100-58-4

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine

Cat. No. B1485159
CAS RN: 1824100-58-4
M. Wt: 210.58 g/mol
InChI Key: RDNCNYNJCBZQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine is a chemical compound with the molecular formula C7H6ClF3N2. It is a pyrimidine derivative, which is a class of compounds that includes two nitrogen atoms in their six-membered aromatic ring .

Scientific Research Applications

Antimicrobial Activity

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine: derivatives have been studied for their potential as antimicrobial agents. The modification of triazine derivatives, which share a similar pyrimidine core, has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These compounds can be synthesized using microwave irradiation, which offers advantages in terms of time, yield, and purity .

Antimalarial Properties

The triazine derivatives, related to the pyrimidine structure, exhibit antimalarial activities. By replacing chloride ions in cyanuric chloride, researchers can create variants of 1,3,5-triazine derivatives that have been investigated for their antimalarial properties . This suggests that 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine could be a precursor or a structural inspiration for new antimalarial drugs.

Anti-cancer Research

Compounds with a pyrimidine base, such as 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine , are being explored for their anti-cancer activities. The ability to modify the pyrimidine ring provides a pathway to synthesize novel compounds that could act as potential chemotherapeutic agents .

Anti-viral Applications

The structural flexibility of pyrimidine derivatives allows for the development of anti-viral drugs. Research into 1,3,5-triazine derivatives, which are structurally related to pyrimidines, has shown that these compounds can have anti-viral activities . This opens up possibilities for 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine to be used in the synthesis of new anti-viral medications.

Agricultural Chemistry

In the field of agricultural chemistry, 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine could be used to develop herbicides for weed control. Research on similar compounds has led to the identification of effective management strategies for wild carrot control in no-tillage cropping systems . This indicates the potential for pyrimidine derivatives to be used in the formulation of herbicides.

properties

IUPAC Name

4-chloro-6-(3,3,3-trifluoropropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-3-5(12-4-13-6)1-2-7(9,10)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNCNYNJCBZQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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